3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its chemical formula is and it has a CAS number of 881-05-0. This compound is notable for its diverse applications in medicinal chemistry, materials science, and biological studies, particularly due to its potential therapeutic properties and interactions with various biological targets .
The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The process can be broken down into the following steps:
In industrial settings, continuous flow processes may be employed to improve efficiency and scalability, utilizing catalysts and optimized reaction conditions to reduce production costs .
The molecular structure of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione features a pyrazole ring with a methyl group at position 3 and a phenyl group at position 1. The presence of two carbonyl groups at positions 4 and 5 contributes to its dione functionality.
Key structural data include:
This unique structure allows for specific interactions with biological targets, enhancing its versatility in various applications .
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione participates in several chemical reactions, including:
These reactions highlight the compound's reactivity and potential for further chemical modification .
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione involves its interaction with specific biomolecules, including enzymes and receptors. Notably:
At the molecular level, it binds to active sites on enzymes, inhibiting their activity by preventing substrate access .
The physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione include:
These properties are crucial for understanding its behavior in various applications and reactions .
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione has several significant scientific applications:
These applications underscore the compound's versatility and importance in both research and industry .
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have evolved into privileged scaffolds in medicinal chemistry. Characterized by a five-membered ring with two adjacent nitrogen atoms (ortho-substitution), the pyrazole core demonstrates remarkable pharmacological versatility [1]. The systematic exploration of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" while investigating reactions between ethyl acetoacetate and phenylhydrazine [1]. This pioneering work established foundational synthetic pathways that enabled subsequent medicinal chemistry innovations throughout the 20th century.
The intrinsic bioactivity of pyrazoles stems from several molecular features: 1) The presence of multiple hydrogen bond acceptors and donors facilitates target binding; 2) The aromatic character enhances metabolic stability; 3) The presence of two nitrogen atoms at different positions (N1 and N2) creates distinct electronic environments suitable for diverse chemical modifications [1]. By the mid-20th century, researchers recognized that substitutions at the 1-, 3-, 4-, and 5-positions could dramatically alter biological activity profiles. This understanding led to the development of numerous therapeutic agents, including celecoxib (COX-2 inhibitor), stanozolol (anabolic steroid), and fipronil (insecticide) [1] .
Table 1: Evolution of Pyrazole-Based Therapeutics
Time Period | Development Milestone | Representative Compounds | Therapeutic Area |
---|---|---|---|
Pre-1950 | Fundamental chemistry establishment | Pyrazole (parent compound) | Synthetic intermediate |
1950-1990 | Early pharmacological exploration | Phenazone (analgesic) | Anti-inflammatory |
1990-Present | Targeted drug development | Celecoxib, Edaravone | Anti-inflammatory, Neuroprotection |
21st Century | Multifunctional agents | Bis-pyrazolones, TZD hybrids | Anticancer, Antimicrobial |
The discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole derivative, demonstrating the biological relevance of this heterocyclic system beyond synthetic chemistry [1]. This finding stimulated research into the biochemical functions of pyrazole-containing natural products and their potential pharmacological applications. By the late 20th century, pyrazole derivatives represented approximately 5% of all small-molecule drugs approved by the FDA, highlighting their significance in drug discovery pipelines [1]. Contemporary research focuses on developing multifunctional pyrazole hybrids, such as thiazolidinedione-pyrazole conjugates that simultaneously target multiple disease pathways .
The specific development pathway of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione (CAS: 881-05-0) emerged from broader investigations into pyrazolone chemistry. While Knorr's late 19th century work established fundamental pyrazole synthesis principles, the targeted development of 4,5-dione derivatives accelerated in the mid-20th century with advances in oxidation methodologies [10]. The compound was first documented in chemical registries with the assignment of its CAS number (881-05-0), establishing its identity as a distinct chemical entity [10].
The synthesis of this compound represented a significant advancement in pyrazole chemistry due to the presence of two adjacent carbonyl groups, which creates a unique electronic configuration compared to simple pyrazolones. This structural feature increases the compound's reactivity and metal-chelating potential [9] [10]. Early synthetic routes likely adapted Hans von Pechmann's 1898 acetylene-diazomethane pyrazole synthesis, though optimized approaches eventually emerged through systematic oxidation of 5-pyrazolone precursors [1].
Table 2: Historical Development Timeline of Pyrazol-4,5-dione Derivatives
Year | Milestone | Significance |
---|---|---|
1883 | Knorr's pyrazole synthesis | Established foundational pyrazole chemistry |
1898 | von Pechmann's acetylene-diazomethane method | Provided alternative synthetic pathway |
Mid-20th Century | Development of controlled oxidation methods | Enabled targeted synthesis of 4,5-diketones |
1959 | Isolation of 1-pyrazolyl-alanine | Demonstrated biological relevance of pyrazoles |
1960s-1970s | Systematic exploration of pyrazoledione chemistry | Characterization of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione |
21st Century | Application in multifunctional hybrids | Utilization in anticancer and antioxidant agents |
Contemporary research has revealed the compound's significance as a synthetic intermediate for biologically active molecules. Recent studies highlight its incorporation into bis-pyrazole derivatives exhibiting potent antioxidant and anticancer activities [3]. For example, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) synthesized from this dione derivative demonstrated IC50 values as low as 9.9 μM against colorectal carcinoma cells, establishing the therapeutic potential of this chemical scaffold [3]. The compound's structural features facilitate both electrophilic and nucleophilic reactions at the carbonyl centers, making it a versatile precursor for medicinal chemistry applications [4] [10].
The systematic nomenclature of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione follows IUPAC conventions that precisely define its molecular structure. According to Blue Book recommendations, the parent heterocycle is designated as "1H-pyrazole" with the "1H" prefix indicating the prototropic tautomerism at the N1 position [1]. The carbonyl groups at positions 4 and 5 are indicated by the suffix "-dione," while substituents are assigned locants based on their positions relative to the nitrogen atoms [2] [10]. This systematic approach yields the preferred IUPAC name: 3-methyl-1-phenyl-1H-pyrazole-4,5-dione [10].
Common nomenclature systems and historical naming conventions present significant variations:
Table 3: Nomenclature Conventions for 881-05-0
Nomenclature System | Designation | Distinguishing Features |
---|---|---|
Systematic IUPAC | 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione | Precise locants, H-tautomer specification |
CAS Index Name | 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl- | Parent compound first, substituents after |
Common Name (archaic) | 3-Methyl-1-phenylpyrazoledione | Ambiguous position numbering |
Alternative Chemical | 3-Methyl-1-phenyl-1H-pyrazol-4,5-dion | German spelling variant |
Incorrect Variant | 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrazol-3,4-dione | Misrepresents saturation state |
The compound's chemical registry identifiers include:
Pharmacologically significant analogs follow similar naming patterns. For example, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), an ALS therapeutic, shares the 3-methyl-1-phenyl substitution pattern but differs in the ring oxidation state [7]. This naming consistency facilitates structural comparisons within this therapeutically important class of compounds. The precision of systematic nomenclature becomes particularly valuable when distinguishing between isomeric structures and tautomeric forms that might exhibit different biological activities and physicochemical properties [1] [2].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7